![molecular formula C15H17NO2S B2815570 N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-2-(m-tolyl)acetamide CAS No. 1251547-17-7](/img/structure/B2815570.png)
N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-2-(m-tolyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-2-(m-tolyl)acetamide, also known as HET0016, is a selective and potent inhibitor of the cytochrome P450 (CYP) epoxygenase enzyme. The CYP epoxygenase enzyme is responsible for the synthesis of epoxyeicosatrienoic acids (EETs) from arachidonic acid. EETs have been shown to have a variety of physiological effects, including vasodilation, anti-inflammatory effects, and cytoprotective effects. HET0016 has been used extensively in scientific research to investigate the role of EETs in various physiological processes.
Scientific Research Applications
Chemoselective Acetylation
Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase : This research highlights the synthesis of N-(2-Hydroxyphenyl)acetamide, an intermediate in antimalarial drug synthesis, emphasizing the chemoselective acetylation process. The study explores the efficiency of different acyl donors and optimizes reaction conditions for the best yields, providing insights into the synthesis mechanisms and kinetics (Magadum & Yadav, 2018).
Heteroaromatic Compounds Synthesis
Synthesis of Heteroaromatic Compounds : Various studies have been conducted on synthesizing and applying heteroaromatic compounds. For instance, the synthesis of 4-(coumarin-3-yl)thiophenes and their application as fluorescent disperse dyes on polyester fibers showcases the versatility of thiophene-based compounds in material science (Sabnis, Kazemi, & Rangnekar, 1992).
Catalytic Asymmetric Hydrogenation
Catalytic Asymmetric Hydrogenation for Cognitive Enhancer Synthesis : The study on catalytic asymmetric hydrogenation of ethyl 2-(benzo[b]thiophen-5-yl)-2-oxoacetate for synthesizing T-588, a cognitive enhancer, demonstrates the application in medicinal chemistry. The research outlines the process optimization for achieving high enantiomeric excess, illustrating the potential for synthesizing bioactive compounds (Li et al., 2011).
Coordination Complexes and Antioxidant Activity
Synthesis of Coordination Complexes and Their Antioxidant Activity : The creation of novel Co(II) and Cu(II) coordination complexes from pyrazole-acetamide derivatives showcases the intersection of coordination chemistry and biological applications. These complexes' structural analysis and demonstrated significant antioxidant activity point towards their potential in pharmaceutical applications (Chkirate et al., 2019).
Optoelectronic Properties of Polythiophenes
Optoelectronic Properties of Thiazole-Based Polythiophenes : Research into the optoelectronic properties of thiazole-containing polythiophenes for conducting polymers highlights the application of thiophene derivatives in electronic devices. The study focuses on the synthesis, polymerization, and characterization of these materials, offering insights into their potential use in optoelectronic applications (Camurlu & Guven, 2015).
properties
IUPAC Name |
N-(2-hydroxy-2-thiophen-3-ylethyl)-2-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2S/c1-11-3-2-4-12(7-11)8-15(18)16-9-14(17)13-5-6-19-10-13/h2-7,10,14,17H,8-9H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJSBYZBNJLSVPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NCC(C2=CSC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-2-(m-tolyl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.